molecular formula C13H15NO3S2 B11112455 N-(2-methoxybenzyl)-N-methylthiophene-2-sulfonamide

N-(2-methoxybenzyl)-N-methylthiophene-2-sulfonamide

Cat. No.: B11112455
M. Wt: 297.4 g/mol
InChI Key: KQZSOCBYRLYVQR-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with N-methyl-2-methoxybenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its sulfonamide moiety, which is known for its therapeutic properties.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The thiophene ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methoxyphenyl)methyl]-N-methylbenzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-[(2-methoxyphenyl)methyl]-N-methylpyridine-2-sulfonamide: Similar structure but with a pyridine ring instead of a thiophene ring.

    N-[(2-methoxyphenyl)methyl]-N-methylfuran-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15NO3S2

Molecular Weight

297.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methylthiophene-2-sulfonamide

InChI

InChI=1S/C13H15NO3S2/c1-14(19(15,16)13-8-5-9-18-13)10-11-6-3-4-7-12(11)17-2/h3-9H,10H2,1-2H3

InChI Key

KQZSOCBYRLYVQR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1OC)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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